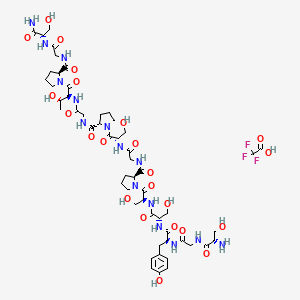
Tau Peptide (268-282) Trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tau Peptide (268-282) Trifluoroacetate is a synthetic peptide derived from the tau protein, specifically from the amino acid sequence 268 to 282. Tau proteins are microtubule-associated proteins that play a crucial role in stabilizing microtubules in neurons. The peptide is often used in research related to neurodegenerative diseases, such as Alzheimer’s disease, where tau protein aggregation is a hallmark.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tau Peptide (268-282) Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC in the presence of a base such as DIPEA.
Deprotection: The temporary protecting group (usually Fmoc) is removed using a solution of piperidine in DMF.
Cleavage: The completed peptide is cleaved from the resin using trifluoroacetic acid (TFA), which also removes side-chain protecting groups.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized to obtain a stable powder.
Chemical Reactions Analysis
Types of Reactions
Tau Peptide (268-282) Trifluoroacetate can undergo various chemical reactions, including:
Oxidation: This can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like DTT or TCEP.
Substitution: Amino acid residues can be substituted through site-directed mutagenesis to study structure-function relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Site-directed mutagenesis using reagents like oligonucleotides and DNA polymerase.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
Tau Peptide (268-282) Trifluoroacetate is widely used in scientific research, particularly in the study of neurodegenerative diseases. Some key applications include:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigates the role of tau protein in microtubule stabilization and its aggregation in tauopathies.
Medicine: Serves as a tool to develop diagnostic assays and therapeutic strategies for Alzheimer’s disease and other tauopathies.
Industry: Utilized in the development of peptide-based drugs and diagnostic kits.
Mechanism of Action
Tau Peptide (268-282) Trifluoroacetate exerts its effects by mimicking a segment of the tau protein. It can interact with microtubules, promoting their assembly and stabilization. In pathological conditions, this peptide can aggregate, forming structures similar to those found in neurofibrillary tangles in Alzheimer’s disease. The molecular targets include microtubules and other tau proteins, and the pathways involved are related to microtubule dynamics and protein aggregation.
Comparison with Similar Compounds
Similar Compounds
Tau Peptide (275-280): Another segment of the tau protein, often used in aggregation studies.
Tau Peptide (306-311): Known for its role in forming paired helical filaments in Alzheimer’s disease.
Uniqueness
Tau Peptide (268-282) Trifluoroacetate is unique due to its specific sequence, which includes the aggregation-prone hexapeptide motif VQIINK. This motif is critical for studying the aggregation behavior of tau proteins and developing therapeutic strategies targeting tauopathies.
Properties
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2R)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H125N23O19.C2HF3O2/c1-9-40(7)59(69(110)90-49(32-54(79)98)66(107)87-45(19-12-15-27-74)62(103)86-46(20-13-16-28-75)63(104)91-50(72(113)114)30-38(3)4)94-70(111)60(41(8)10-2)93-65(106)47(22-24-52(77)96)88-68(109)58(39(5)6)92-64(105)44(18-11-14-26-73)85-57(101)36-82-55(99)34-81-56(100)35-83-67(108)51-21-17-29-95(51)71(112)48(23-25-53(78)97)89-61(102)43(76)31-42-33-80-37-84-42;3-2(4,5)1(6)7/h33,37-41,43-51,58-60H,9-32,34-36,73-76H2,1-8H3,(H2,77,96)(H2,78,97)(H2,79,98)(H,80,84)(H,81,100)(H,82,99)(H,83,108)(H,85,101)(H,86,103)(H,87,107)(H,88,109)(H,89,102)(H,90,110)(H,91,104)(H,92,105)(H,93,106)(H,94,111)(H,113,114);(H,6,7)/t40-,41-,43-,44-,45-,46-,47-,48-,49+,50-,51-,58-,59-,60-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZHWRHXVGITJP-XEFRUYGVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC2=CN=CN2)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CN=CN2)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H126F3N23O21 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1730.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



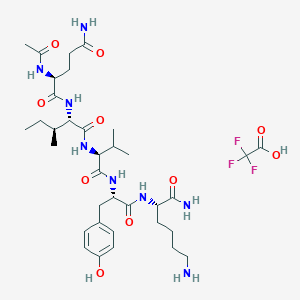

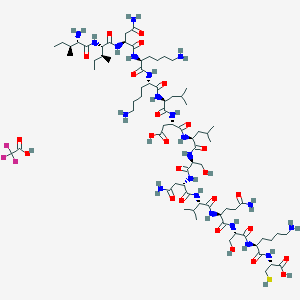
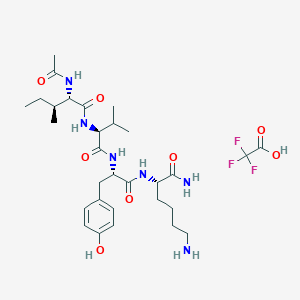

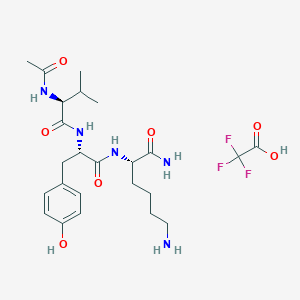

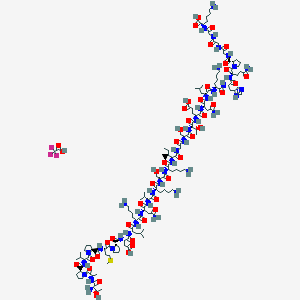

![[(5S)-6-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[2-[[(1S)-5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-1-carboxypentyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-6-amino-1-oxohexan-2-yl]amino]-6-amino-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-oxohexyl]-trimethylazanium;2,2,2-trifluoroacetic acid](/img/structure/B6295561.png)
